![molecular formula C18H19N3OS B5538741 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

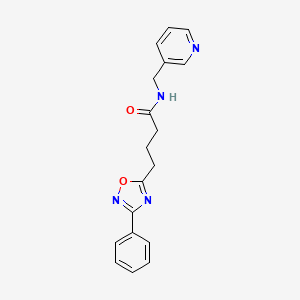

The synthesis of thieno[2,3-b]pyridine derivatives often involves multicomponent reactions that allow for the introduction of various functional groups, leading to a wide range of chemical entities. For example, Abdel-rahman et al. (2003) describe the preparation of 3-amino-thieno[2,3-b]pyridine-2-carboxamides and their reactions with different reagents to produce new pyridothienopyrimidines and related compounds. Such syntheses typically involve the reaction of functionalized pyridines with chloroacetonitrile or chloroacetamide, followed by further derivatization to explore diverse chemical space (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of a range of novel pyrido and thieno derivatives, showcasing its role in the development of new molecules with potential pharmacological activities. For instance, Bakhite et al. (2005) described the preparation of tetrahydropyridothienopyrimidine derivatives from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, highlighting its significance in generating new polyheterocyclic systems with potential bioactivity (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

The antimicrobial properties of derivatives synthesized from 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide have been investigated, with some compounds showing promising in vitro activity against various microbial strains. Bakhite, Abdel-rahman, and Al-Taifi (2004) explored the synthesis and antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, indicating the therapeutic potential of these compounds (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Development of Dimeric Pyrrolo Derivatives

An interesting application of this compound is in the oxidation reactions leading to the formation of dimeric pyrrolo derivatives. Stroganova et al. (2019) demonstrated an unusual and stereoselective one-pot approach to dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines using this compound, revealing its utility in creating complex molecular structures with potential application in various fields (Stroganova, Vasilin, Dotsenko, Aksenov, & Krapivin, 2019).

Synthesis of Polymeric Materials

Moreover, the compound has found applications in the synthesis of polymeric materials. Yang and Lin (1995) used a derivative of this compound for the preparation of aromatic polyamides and polyimides, illustrating its importance in the development of high-performance polymers with excellent thermal stability and solubility properties (Yang & Lin, 1995).

Safety and Hazards

Future Directions

The future directions for research on “3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide” could involve further exploration of its biological activity, particularly its potential as a Forkhead Box M1 inhibitor . Additionally, the synthesis and characterization of related compounds could provide valuable insights into the structure-activity relationships of this class of compounds.

properties

IUPAC Name |

3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-10-11(2)14-15(19)16(23-17(14)20-12(10)3)18(22)21(4)13-8-6-5-7-9-13/h5-9H,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMYNKLADUUIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)